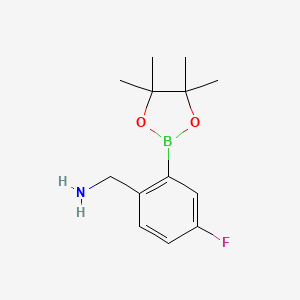

5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

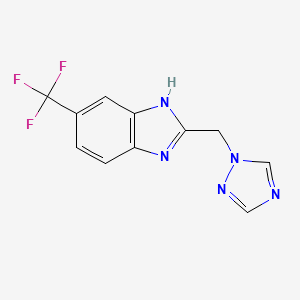

5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester, is an organic compound that belongs to the class of boronic acid esters . It has a CAS Number of 2096337-86-7 and a molecular weight of 251.11 . The IUPAC name is [4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic esters, including this compound, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.11 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique

Synthesis and Analysis

- 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester is used in the synthesis of complex molecules, particularly through Suzuki coupling reactions. For instance, it serves as a building block in the preparation of multifluoroarenes, where its conversion to arylboronic acid pinacol esters is catalyzed using Nickel and involves C-F bond activation (Zhou et al., 2016). Analytical strategies have also been developed for the analysis of reactive pinacolboronate esters, addressing challenges such as their hydrolysis and solubility issues (Zhong et al., 2012).

Catalysis and Functionalization

- The compound is pivotal in catalysis, especially in Ni/Cu-catalyzed transformations leading to diverse functionalized arenes. This process underscores its role in facilitating C-F bond cleavage and subsequent derivatization (Niwa et al., 2015). Similarly, its use in palladium or iron-catalyzed cross-coupling reactions has been noted, highlighting its compatibility with various functional groups (Zhao et al., 2018).

Material Science and Polymer Chemistry

- In material science, this boronic ester is utilized in the synthesis of poly(ester-amide)s, which are responsive to external stimuli like hydrogen peroxide. This application illustrates its potential in creating smart materials and drug delivery systems (Cui et al., 2017). Additionally, the compound contributes to the development of oxidation-responsive poly(amino ester)s with unique degradation properties (Song et al., 2013).

Sensor Technology and Fluorescence Studies

- The ester is integral in sensor technology, particularly in designing fluoride-selective ionophores in polymer membranes (Jańczyk et al., 2012). It also plays a role in the development of fluorescent probes for sensitive detection of lysosomal pH variations, demonstrating its significance in biological and chemical sensing applications (Mazi et al., 2019).

Pharmaceutical Research

- In pharmaceutical research, the boronic ester is used in the synthesis of optically active γ,δ-unsaturated α-amino acids, showcasing its importance in the development of novel pharmaceutical compounds (Sugiyama et al., 2013).

Mécanisme D'action

Target of Action

It is known that boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Boronic acid compounds are generally known to interact with their targets by forming reversible covalent bonds . This allows them to inhibit enzymes or act as specific ligand drugs .

Biochemical Pathways

It is known that boronic acid compounds can be used in various organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions .

Pharmacokinetics

It is known that the stability of boronic acid compounds can be improved by converting them into boronic esters . This could potentially enhance the bioavailability of the compound.

Result of Action

It is known that enzymes produced by boronic acid compounds can lead to apoptosis of certain cancer cells .

Action Environment

It is known that the stability of boronic acid compounds can be improved by converting them into boronic esters , which could potentially enhance their stability in various environmental conditions.

Analyse Biochimique

Biochemical Properties

The 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester is involved in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound interacts with palladium in these reactions, undergoing transmetalation where it is transferred from boron to palladium .

Molecular Mechanism

In Suzuki–Miyaura coupling reactions, this compound undergoes a process called transmetalation. This process involves the transfer of the compound from boron to palladium . This reaction is part of the broader mechanism of action of this compound.

Propriétés

IUPAC Name |

[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRXPDWMJJOIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2472276.png)

![(E)-3-methyl-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2472279.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2472281.png)